ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a 1,3-benzothiazole-2-amido group at position 2, a carbamoyl group at position 3, and an ethyl carboxylate moiety at position 5. This structure combines aromatic, hydrogen-bonding, and electron-withdrawing functionalities, making it a candidate for pharmaceutical and materials science applications.
Synthetic routes for analogous thieno[2,3-c]pyridine derivatives often involve cyclocondensation reactions. For example, ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate (a structurally related compound) is synthesized via methods involving [4+2] cyclocondensation of binucleophiles with thiourea derivatives . Similarly, annulated pyrimidine systems are constructed using ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate as a precursor .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-8-7-10-13(9-23)29-17(14(10)15(20)24)22-16(25)18-21-11-5-3-4-6-12(11)28-18/h3-6H,2,7-9H2,1H3,(H2,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZHXNIJOKEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.
Amidation and Esterification: The final steps involve amidation and esterification reactions to introduce the carbamoyl and ethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Substituted amides, esters
Scientific Research Applications
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
*Calculated molecular weight based on the IUPAC name.
Key Findings:
Carbamoyl substituents (as in the target) are associated with increased solubility and hydrogen-bonding capacity relative to esters or acyl groups (e.g., 3-methylbutanoyl in ).
Biological Activity :
- Pyridin-3-yl thiazole derivatives (e.g., ) exhibit antiviral properties, suggesting that the benzothiazole moiety in the target compound could confer similar or enhanced bioactivity.
- Chloroacetamido analogs () were discontinued, likely due to reactivity or toxicity concerns, highlighting the importance of substituent selection.
Synthetic Accessibility: Annulated thieno[2,3-c]pyridines with ester groups (e.g., ) are synthesized via robust cyclocondensation methods, but benzothiazole integration may require additional steps, such as Suzuki coupling or amide bond formation.
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing :
- The carbamoyl and benzothiazole groups in the target compound are expected to form strong hydrogen bonds (N–H···O and N–H···S), influencing crystal packing and solubility. This aligns with Etter’s graph-set analysis, where such interactions dictate supramolecular architectures .
- In contrast, methyl ester derivatives (e.g., ) exhibit weaker hydrogen-bonding networks, reducing thermal stability .
Ring Puckering and Conformation: The thieno[2,3-c]pyridine core adopts a non-planar conformation due to puckering, quantified using Cremer-Pople coordinates (amplitude $ q = 0.52 \, \text{Å} $, phase $ \phi = 15^\circ $) . This puckering may enhance steric shielding of reactive sites compared to planar analogs.
Biological Activity
Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and an ethyl ester functional group. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular mass of approximately 359.47 g/mol. The presence of functional groups such as amides and carboxylates contributes to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities:
- Anticancer Activity : Research has shown that derivatives of benzothiazole can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. For instance, compounds similar to ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl have demonstrated promising anticancer activity against various cell lines including U937 and MCF-7 .
- Antimicrobial Properties : The compound's structural features may enhance its antimicrobial efficacy. Studies have highlighted the potential of benzothiazole derivatives in combating bacterial infections and their role in developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity in vitro. This suggests that ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl could be explored for treating inflammatory diseases .
Understanding the mechanisms by which this compound exhibits its biological effects is crucial for evaluating its therapeutic potential:
- Apoptosis Induction : The activation of caspase pathways is a critical mechanism through which the compound may exert anticancer effects. The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups enhances this activity .
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes involved in cancer progression and inflammation. This inhibition can lead to reduced cell proliferation and inflammation markers .
Case Studies
Several studies have investigated the biological activities of compounds related to ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl:
- Study on Anticancer Activity : A series of benzothiazole derivatives were evaluated for their anticancer properties. Compounds with similar amide functionalities showed significant cytotoxicity against cancer cell lines with minimal off-target effects .
- Anti-inflammatory Research : A recent investigation into novel benzothiazole derivatives revealed substantial anti-inflammatory properties among several compounds in the series. One compound exhibited activity comparable to standard anti-inflammatory drugs .
Comparative Analysis
To highlight the uniqueness of ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl compared to other related compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-amino-1,3-benzothiazole-5-carboxylate | Structure | Simpler structure; lacks thieno ring |
| Ethyl 4-(benzothiazolyl)thieno[2,3-c]pyridine | Structure | Focuses on thieno-pyridine without amide functionality |
| Ethyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl | Structure | Combination of benzothiazole and thieno[2,3-c]pyridine enhances biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
